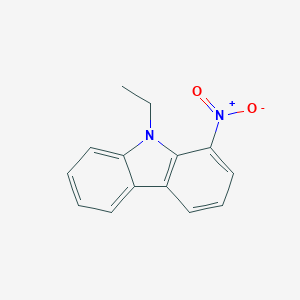

9-Ethyl-1-nitrocarbazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O2 |

|---|---|

Molecular Weight |

240.26g/mol |

IUPAC Name |

9-ethyl-1-nitrocarbazole |

InChI |

InChI=1S/C14H12N2O2/c1-2-15-12-8-4-3-6-10(12)11-7-5-9-13(14(11)15)16(17)18/h3-9H,2H2,1H3 |

InChI Key |

UXDJRTJBUZQBEB-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Electronic Structure and Spectroscopic Investigation of 9 Ethyl 1 Nitrocarbazole

Theoretical and Computational Analyses of Electronic Configuration.

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic structures of molecules. For carbazole (B46965) and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(2d,2p) or similar basis set, provide critical insights into their conformational preferences and the electronic impact of substituents. osi.lvnih.gov

Studies on various nitrocarbazole isomers, including 1-nitro-9H-carbazole and 9-nitrocarbazole, reveal that while the solid-state crystal structures can exhibit slight non-planarity, DFT calculations predict an ideal planar conformation for the isolated molecules in the gas phase. nih.govresearchgate.net The deviation in the solid state is typically attributed to crystal packing forces. The planarity of the carbazole ring system is crucial for its aromaticity and electronic conjugation.

The introduction of a nitro group induces changes in the molecular geometry. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, which are influenced by the position of the nitro substituent. These geometric parameters are fundamental inputs for further analysis of the molecule's electronic properties. For instance, in a study comparing 9H-carbazole, 1-nitro-9H-carbazole, and 9-nitrocarbazole, the dihedral angles between the arene and pyrrole (B145914) rings were found to differ, highlighting the structural influence of the nitro group's location. nih.gov

Table 1: Comparison of DFT-Calculated Properties for Nitrocarbazole Isomers

| Compound | Predicted Conformation (Isolated Molecule) | Key Geometric Feature | Reference |

|---|---|---|---|

| 9H-Carbazole | Planar | Reference structure with high symmetry. | nih.gov |

| 1-Nitro-9H-carbazole | Planar | Dihedral angle between arene and pyrrole rings of 1.82(18)° in solid state. | nih.gov |

| 9-Nitrocarbazole | Planar | Dihedral angle between arene and pyrrole rings of 0.40(7)° in solid state. | nih.gov |

The electronic behavior of 9-Ethyl-1-nitrocarbazole is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical determinants of the molecule's reactivity, electronic transitions, and optical properties.

The nitro group is a potent electron-withdrawing moiety due to both inductive and resonance effects. researchgate.net Its presence significantly lowers the energy of both the HOMO and LUMO levels compared to the unsubstituted 9-ethylcarbazole (B1664220) parent molecule. researchgate.net This effect generally leads to a reduction in the HOMO-LUMO gap, which can shift the molecule's absorption spectrum to longer wavelengths (a bathochromic shift).

Computational studies, including Frontier Molecular Orbital (FMO) analysis, show that for nitroaromatic systems, the HOMO is typically distributed over the carbazole ring system, while the LUMO is often localized more significantly on the nitro group and the ring to which it is attached. frontiersin.orguc.pt This separation of charge in the frontier orbitals is characteristic of molecules with intramolecular charge transfer (ICT) properties. tandfonline.com The ethyl group at the N9 position acts as a weak electron-donating group and helps to solubilize the molecule in organic solvents, but its electronic influence is less pronounced than that of the nitro group. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Analysis Method | Reference |

|---|---|---|---|---|

| Indolylcarbazole Derivative (without Nitro) | -5.08 | -1.19 | Electrochemical/Computational | tandfonline.com |

| Indolylcarbazole Derivative (with Nitro) | Addition of nitro group increases polarity and alters HOMO/LUMO levels | Electrochemical/Computational | tandfonline.com | |

| Pyrrole + Ethyl Nitrosoacrylate | -9.52 (HOMO) | -1.53 (LUMO) | HF/6-31G(d,p) | frontiersin.orguc.pt |

The specific position of the nitro group on the carbazole skeleton has a profound and non-uniform impact on the molecule's electronic properties. The carbazole system consists of two benzene (B151609) rings fused to a central pyrrole ring. The electronic response to substitution varies depending on which ring is modified.

Substitution on one of the benzene rings (at positions 1, 2, 3, or 4) primarily perturbs the aromaticity and electron density of that ring. osi.lvnih.gov A nitro group at the C1 position, as in this compound, exerts a strong electron-withdrawing effect that deforms the electron distribution within the adjacent benzene ring. This effect is somewhat moderated by the fused pyrrole ring.

In contrast, substitution at the C3 (or C6) position results in a different electronic perturbation due to the different pathway for resonance delocalization. osi.lv Studies have shown that substitution at the C3/C6 positions has only a slight influence on the aromaticity of the unsubstituted benzene ring. osi.lv The most significant changes in aromaticity descriptors are often observed for the pyrrole ring, especially with substitution at the N9 position. osi.lvnih.govresearchgate.net The position of the nitro group is considered the most significant factor influencing intramolecular charge transfer within these D-π-A (Donor-π-Acceptor) systems. tandfonline.com

Advanced Spectroscopic Characterization Techniques for Nitrocarbazole Derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of carbazole derivatives. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each hydrogen and carbon atom in the molecule. nih.govresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern characteristic of free rotation and coupling with adjacent protons. chemicalbook.com The aromatic region (typically δ 7.0-8.5 ppm) would be complex. The presence of the electron-withdrawing nitro group at the C1 position would cause a significant downfield shift for the adjacent proton at the C2 position due to deshielding effects.

In ¹³C NMR, the carbons of the ethyl group would appear in the aliphatic region (typically δ 10-40 ppm). The carbon atom directly bonded to the nitro group (C1) would be strongly deshielded and shifted significantly downfield. researchgate.net The chemical shifts of the other aromatic carbons provide a fingerprint of the substitution pattern, which can be confirmed by computational (DFT/GIAO) methods that show good correlation with experimental data. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Expected Chemical Shift Range (ppm) | Multiplicity | Rationale/Reference |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet (t) | Based on N-Ethylcarbazole spectrum. chemicalbook.com |

| Ethyl -CH₂ | ~4.3 | Quartet (q) | Based on N-Ethylcarbazole spectrum. chemicalbook.com |

| Aromatic Protons | 7.2 - 8.5 | Multiplets (m) | General range for carbazoles. researchgate.net |

| H2 (adjacent to NO₂) | > 8.1 | Doublet (d) | Strong deshielding by NO₂ group. |

Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of this compound and to analyze its structure through fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₂N₂O₂) is 240.26 g/mol . nih.gov High-resolution mass spectrometry (HR-MS) can confirm the elemental composition by providing a highly accurate mass measurement (calculated exact mass: 240.0899 Da). nih.govmassbank.eu

In electron ionization (EI) or electrospray ionization (ESI), the molecule typically forms a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. For 9-Ethyl-3-nitro-9H-carbazole, a close isomer, ESI mass spectra show a prominent [M+H]⁺ peak at m/z 241. massbank.eumassbank.eu

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for N-ethyl nitrocarbazoles include:

Loss of an ethyl radical (•C₂H₅): This results in a fragment corresponding to the nitrocarbazole cation, a loss of 29 Da.

Loss of a nitro group (•NO₂): This leads to a fragment corresponding to the 9-ethylcarbazole cation, a loss of 46 Da.

Loss of ethene (C₂H₄): This can occur via a rearrangement, resulting in a fragment corresponding to the nitro-9H-carbazole cation, a loss of 28 Da.

Analysis of these fragments helps to confirm the presence and connectivity of the ethyl and nitro substituents on the carbazole core.

Table 4: Key Mass Spectrometry Data for Ethyl-Nitro-Carbazole Isomers

| m/z Value | Ion Assignment | Description | Reference |

|---|---|---|---|

| 241 | [M+H]⁺ | Protonated molecular ion of C₁₄H₁₂N₂O₂. | massbank.eumassbank.eu |

| 213 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl group. | massbank.eu |

| 195 | [M+H - NO₂]⁺ | Loss of the nitro group. | massbank.eu |

| 167 | [M+H - C₂H₄ - NO₂]⁺ | Subsequent loss of nitro group after ethene loss. | massbank.eu |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. mt.comrsc.org For this compound, the spectra are dominated by vibrations originating from the carbazole core, the ethyl substituent, and the nitro group.

The analysis of these spectra relies on the principle that different types of chemical bonds absorb infrared radiation at specific, characteristic frequencies. vscht.cz Similarly, Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds with weak dipoles but high polarizability. mt.com

Key functional groups and their expected vibrational frequencies are:

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group and exhibits characteristic stretching vibrations. These are typically observed as two distinct, strong bands in the IR spectrum: an asymmetric stretching vibration (ν_as) usually found in the 1560-1500 cm⁻¹ range and a symmetric stretching vibration (ν_s) in the 1390-1300 cm⁻¹ region. thieme-connect.de

Aromatic System (Carbazole): The carbazole moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range. vscht.cz C=C stretching vibrations within the aromatic rings produce a series of bands in the 1600-1400 cm⁻¹ region.

Alkyl Group (Ethyl): The ethyl substituent (-CH₂CH₃) is identified by its C-H stretching and bending vibrations. Saturated C-H bonds show strong absorption from 2960 to 2850 cm⁻¹. libretexts.org

C-N Bonds: The stretching vibrations of the C-N bonds within the carbazole ring and connecting to the nitro group also contribute to the fingerprint region of the spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Nitro (NO₂) | Asymmetric Stretch | 1560-1500 | IR (Strong) |

| Symmetric Stretch | 1390-1300 | IR (Strong) | |

| Aromatic (Carbazole) | C-H Stretch | 3100-3000 | IR, Raman |

| C=C Ring Stretch | 1600-1400 | IR, Raman | |

| Alkyl (Ethyl) | C-H Stretch | 2960-2850 | IR, Raman |

This table is based on typical ranges for the specified functional groups.

Photophysical Properties of this compound Systems

The photophysical properties of carbazole derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com The introduction of a nitro group to the carbazole framework dramatically influences these properties by introducing low-energy electronic transitions and affecting excited-state deactivation pathways. researchgate.netcore.ac.uk

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to move to an excited state, while the emission spectrum shows the light emitted as it relaxes back to the ground state.

The UV-Vis absorption spectrum of carbazole derivatives typically shows two main bands in the UV region, corresponding to π-π* transitions within the aromatic system. conicet.gov.ar For this compound, the spectrum is a convolution of the transitions from the carbazole donor and the nitro acceptor moieties. The presence of the nitro group is expected to introduce a lower energy absorption band, potentially extending into the visible region, which can be attributed to an intramolecular charge transfer (ICT) transition from the electron-rich carbazole ring to the electron-deficient nitro group.

Fluorescence in nitroaromatic compounds is often weak or entirely quenched. This is because the nitro group provides an efficient pathway for intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), which then deactivates non-radiatively or via phosphorescence. researchgate.netrug.nl Studies on related nitrocarbazoles confirm that the nitro group induces significant changes in photophysical behavior. core.ac.ukresearchgate.net

The table below shows photophysical data for a related 9-ethylcarbazole derivative, illustrating typical absorption and emission characteristics in different solvents. innovareacademics.in

| Compound System | Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (nm) |

| (E)-3-(9-ethyl-9H-carbazol-3-yl)-1-phenylprop-2-en-1-one | Ethanol (B145695) | 374.5 | 534.5 | 160.0 |

| Acetone (B3395972) | 378.5 | 493.0 | 114.5 |

Data extracted from a study on related carbazole derivatives to illustrate typical photophysical properties. innovareacademics.in

Excited State Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, this compound enters a singlet excited state (S₁). The subsequent fate of this excited state is governed by several competing deactivation processes. For many nitroaromatic compounds, the dominant process is an ultrafast intersystem crossing (ISC) to the triplet manifold (Tₙ). nih.gov This process involves a change in spin multiplicity and is often facilitated by the presence of the nitro group, which promotes spin-orbit coupling. researchgate.net

Once populated, the triplet state (T₁) has a much longer lifetime than the singlet state and can deactivate through several pathways, including non-radiative decay (heat) or phosphorescence (light emission), though phosphorescence is typically weak at room temperature. mdpi.com The high efficiency of ISC is a primary reason for the low fluorescence quantum yields observed in many nitro-substituted aromatic compounds. rug.nl

Another key mechanism in donor-acceptor systems like this compound is intramolecular charge transfer (ICT). Upon excitation, an electron can be transferred from the carbazole (donor) to the nitro group (acceptor), creating an excited state with significant charge separation. This ICT state plays a crucial role in the photophysical properties and is highly sensitive to the surrounding environment, such as solvent polarity. innovareacademics.in

Solvent Effects on Photophysical Behavior

The polarity of the solvent can have a profound effect on the photophysical properties of molecules, particularly those with a significant change in dipole moment between the ground and excited states. This phenomenon, known as solvatochromism, is evident in both the absorption and emission spectra.

For this compound, the ground state has a certain dipole moment due to the permanent dipoles of the ethyl and nitro groups. The excited ICT state, however, is expected to have a much larger dipole moment due to the charge separation. In polar solvents, this highly polar excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. innovareacademics.in The absorption spectrum may show a smaller shift, as the Franck-Condon excited state is not yet in equilibrium with the solvent molecules.

Studies on 1-nitrocarbazole and 3-nitrocarbazole have demonstrated the influence of solvent on their electronic absorption spectra, with shifts observed in solvents of varying polarity such as cyclohexane, acetonitrile (B52724), and methanol. researchgate.net This indicates that the energy levels of the electronic states are modulated by solute-solvent interactions. The significant difference in Stokes shift for related compounds in ethanol versus acetone further highlights the sensitivity of the emission process to the solvent environment. innovareacademics.in

Reactivity Mechanisms and Chemical Transformations of 9 Ethyl 1 Nitrocarbazole

Reactivity Profile of the Nitro Group in Carbazole (B46965) Derivatives

The nitro group attached to the carbazole scaffold is a versatile functional group that serves as a linchpin for numerous synthetic transformations. Its electron-withdrawing nature activates the molecule for certain reactions and enables its participation in reductive and cyclization pathways.

The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations in carbazole chemistry, providing access to key intermediates like 3-amino-9-ethylcarbazole (B89807). tubitak.gov.trgoogle.com This conversion can be accomplished through several methods, including catalytic hydrogenation and chemical reduction using metal/acid systems.

Catalytic hydrogenation is a well-established method for converting nitrocarbazoles to their corresponding aminocarbazoles. mdpi.comresearchgate.net This can be performed using gaseous hydrogen with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (Adams' catalyst). mostwiedzy.pllibretexts.org An alternative, often preferred for its operational simplicity, is catalytic transfer hydrogenation. This technique employs a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303), in the presence of a catalyst like 10% Pd/C, to cleanly reduce the nitro group while leaving other functional groups, like esters, unaffected. mdpi.comresearchgate.net Studies have shown this method to be particularly effective for the synthesis of aminocarbazole derivatives. researchgate.netresearchgate.net Active nickel catalysts have also been documented for the reduction of nitrocarbazoles. justia.com

Chemical reduction offers another robust route. A classic and high-yielding method involves the use of tin (Sn) metal or stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). tubitak.gov.trmdma.ch This method has been specifically reported for the synthesis of 3-amino-9-ethylcarbazole from 3-nitro-9-ethylcarbazole, achieving high yields. tubitak.gov.tr The general utility of SnCl₂ for reducing aromatic nitro compounds is well-documented. vaia.comcommonorganicchemistry.comresearchgate.net

| Method | Reagents & Conditions | Substrate Example | Product | Notes | Reference |

|---|---|---|---|---|---|

| Chemical Reduction | Sn / conc. HCl | 3-Nitro-9-ethylcarbazole | 3-Amino-9-ethylcarbazole | A standard, high-yield method for preparing aminocarbazoles. | tubitak.gov.tr |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate / 10% Pd/C in alcohol, reflux | Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate | Dimethyl 6-amino-1-methyl-9H-carbazole-2,3-dicarboxylate | Offers good chemoselectivity, leaving ester groups intact. High yields are generally obtained. | mdpi.comresearchgate.net |

| Catalytic Hydrogenation | H₂ / Pd/C | Nitrocarbazole derivatives | Aminocarbazole derivatives | A common method in organic synthesis. | mostwiedzy.pl |

| Catalytic Hydrogenation | H₂ / Pt in AcOH | Aromatic Nitro Compounds | Aromatic Amines | Considered an effective method for nitro group reduction. | researchgate.net |

The nitro group is instrumental in constructing fused-ring systems onto the carbazole framework through cyclization and annulation reactions. A prominent example is the Cadogan reaction, which facilitates the synthesis of carbazoles from 2-nitrobiphenyls. nih.govresearchgate.net This reaction involves a reductive deoxygenation of the nitro group, typically using trivalent phosphorus reagents like triphenylphosphine (B44618) (PPh₃), to generate a reactive nitrene intermediate that subsequently inserts into an adjacent C-H bond to form the pyrrole (B145914) ring of the carbazole. nih.govacs.org

Palladium-catalyzed reductive cyclization (or N-heteroannulation) is another powerful strategy. unimi.it In this approach, ortho-nitro-substituted precursors, such as 2-(2-nitrophenyl)-2-cyclohexen-1-one, are cyclized in the presence of a palladium catalyst and a reducing agent like carbon monoxide to form carbazole derivatives, in this case, carbazolones. wvu.edu

Furthermore, the nitro group can direct annulation reactions to build the carbazole skeleton from simpler starting materials. For instance, a transition-metal-free method has been developed for constructing carbazol-4-amine motifs through the reaction of 3-nitroindoles with alkylidene malononitriles. acs.org The process proceeds through a sequence involving a vinylogous Michael addition, cyclization, isomerization, and elimination, where the nitro group is ultimately displaced. acs.org Similarly, nitrobutadienes can react with indole (B1671886) in a double Michael addition sequence to produce poly-functionalized carbazoles. researchgate.net These reactions highlight the nitro group's role as a crucial component in the strategic assembly of complex carbazole structures. nih.govresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Core

The carbazole nucleus is susceptible to both electrophilic and nucleophilic substitution, although the presence of a nitro group significantly influences the reactivity and regioselectivity of these transformations. Electrophilic substitution reactions, such as nitration and halogenation, on an unsubstituted carbazole ring predominantly occur at the electron-rich 3- and 6-positions. numberanalytics.comresearchgate.net The nitration of 9-ethylcarbazole (B1664220), for example, yields 3-nitro-9-ethylcarbazole. tubitak.gov.tr The introduction of the deactivating nitro group at the 1-position would make subsequent electrophilic substitutions on the same ring more difficult and direct them away from that ring.

The amino-substituted carbazoles, readily formed via the reduction of nitrocarbazoles, are highly valuable for subsequent functionalization via nucleophilic reactions. The amino group at the 3-position of 9-ethylcarbazole activates the C-2 and C-4 positions, making them susceptible to attack. tubitak.gov.tr This reactivity is exploited in numerous cyclization reactions to build fused heterocyclic systems. For example, 3-amino-9-ethylcarbazole can be acylated with ethyl succinoyl chloride, and the resulting product can undergo an intramolecular Friedel-Crafts acylation to form an azepino[3,2-b]carbazole derivative. tubitak.gov.trijper.org The amino group itself can act as a nucleophile, reacting with various electrophiles like bromoacetyl bromide or participating in condensation reactions to form a wide array of derivatives. tubitak.gov.trmdpi.com

Investigation of Reaction Mechanistic Pathways Involving Nitrocarbazoles

The transformations of nitrocarbazoles are often governed by complex mechanistic pathways involving reactive intermediates. The Cadogan reaction and related reductive cyclizations are widely believed to proceed through the formation of a highly reactive nitrene intermediate. researchgate.netacs.org In this mechanism, the deoxygenation of the nitro group by a phosphine (B1218219) reagent generates the nitrene, which then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent aromatic ring to form the carbazole's pyrrole ring. nih.gov Mechanistic studies of similar palladium-catalyzed reductive cyclizations suggest the reaction may proceed through a palladium-bound nitrene or a nitroso intermediate, rather than the initial formation of a free amine followed by cyclization. unimi.itwvu.edu

In other annulation reactions, the mechanism can involve a sequence of nucleophilic additions and eliminations. The synthesis of carbazoles from 2-nitrochalcones and β-ketoesters is proposed to occur via a Michael addition of the ketoester enolate to the chalcone (B49325), followed by an intramolecular nucleophilic attack of the resulting intermediate onto the nitro group. researchgate.net This forms a bicyclic species that subsequently rearranges and eliminates water to yield the aromatized carbazole product. researchgate.net

The hetero-Diels-Alder reaction provides another mechanistic avenue. Studies on the reaction of nitrosoalkenes (which can be derived from nitro compounds) with pyrrole and indole derivatives show the formation of a 1,2-oxazine ring as an initial cycloadduct. frontiersin.orguc.pt This intermediate is often unstable and undergoes a ring-opening reaction to generate the final, more stable, open-chain oxime product. frontiersin.orguc.pt These detailed mechanistic investigations are crucial for understanding the reactivity of nitrocarbazoles and for designing new synthetic routes to complex heterocyclic compounds.

Advanced Applications and Functional Materials Derived from 9 Ethyl 1 Nitrocarbazole

Organic Electronics and Optoelectronic Devices.

The carbazole (B46965) moiety is a well-established building block in materials for organic electronics due to its excellent hole-transporting properties, high thermal stability, and wide energy gap. The introduction of substituents like the ethyl and nitro groups in 9-ethyl-1-nitrocarbazole allows for the fine-tuning of these properties, making it and its derivatives suitable for a range of optoelectronic applications.

Integration into Organic Light-Emitting Diodes (OLEDs).

Carbazole derivatives are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic and optical properties. tubitak.gov.trresearchgate.net They can function as host materials for phosphorescent emitters, as hole-transporting layers, or as emissive materials themselves. tubitak.gov.trnih.gov The ethyl group at the 9-position of the carbazole core, as seen in this compound, can enhance solubility and improve film-forming characteristics, which are crucial for device fabrication.

While direct integration of this compound into OLEDs is not extensively documented in isolation, its parent structures and related derivatives are fundamental to the field. For instance, carbazole-based materials are known to be effective hosts for triplet emitters in phosphorescent OLEDs (PHOLEDs). nih.gov The high triplet energy of the carbazole unit is essential for confining the triplet excitons on the guest emitter, preventing energy back-transfer and ensuring high efficiency. The substitution pattern on the carbazole ring, including the presence of nitro groups, can influence the HOMO and LUMO energy levels, thereby tuning the charge injection and transport properties of the material. nih.gov

Furthermore, derivatives of carbazole are used to create blue-emitting OLEDs. mdpi.com For example, multifunctional materials comprising covalently bonded carbazole and anthracene (B1667546) moieties have been developed for high-performance deep-blue OLEDs. rsc.org The strategic design of these molecules, which can be seen as an extension of the functionalization concept present in this compound, aims to achieve high thermal, electrochemical, and morphological stability, leading to devices with high luminance and external quantum efficiencies. rsc.org

Photoconductivity and Photorefractivity Studies.

Carbazole and its derivatives are recognized for their promising photoconductive and photorefractive properties. tubitak.gov.trresearchgate.net Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light, while photorefractivity involves a light-induced change in the refractive index of a material. These properties are central to applications such as laser printing, electrophotography, and optical data storage.

The fundamental mechanism behind the photoconductivity of carbazole-based materials involves the generation of charge carriers (electrons and holes) upon photoexcitation, followed by their transport through the material under an applied electric field. The carbazole moiety itself is an excellent hole transporter. The introduction of a nitro group, an electron-withdrawing group, can enhance the electron-accepting properties of the molecule, potentially influencing charge generation and transport. Specifically, 3-nitro-9-ethylcarbazole is noted for its utility in photoconductive materials, with the ethyl side chain contributing to better film-forming capabilities. While the focus is on the 3-nitro isomer, the principles apply to other nitro-substituted ethylcarbazoles.

Photorefractive materials are typically composites that include a photoconducting polymer, a sensitizer (B1316253), a nonlinear optical chromophore, and a plasticizer. In such systems, N-ethylcarbazole can be used as a plasticizer in guest-host polymers containing a photoconductor like poly(N-vinylcarbazole) to create highly efficient photorefractive polymer composites. chemicalbook.com The presence of a nitro-substituted carbazole could potentially serve multiple roles, including that of a sensitizer or even contributing to the nonlinear optical response due to its donor-acceptor structure.

Role as Electron Donor-Acceptor (EDA) Complexes.

The formation of electron donor-acceptor (EDA) complexes is a key aspect of the chemistry of this compound and related compounds. In these complexes, an electron-rich molecule (the donor) interacts with an electron-deficient molecule (the acceptor). The carbazole ring system is inherently electron-rich and acts as a donor, while the nitro group is a strong electron acceptor.

Photochemical reactions involving carbazoles and electron acceptors like tetranitromethane (TNM) proceed through the formation of EDA complexes. csuohio.educsuohio.edu Upon irradiation, an electron transfer occurs from the carbazole donor to the TNM acceptor. csuohio.edu This process is fundamental to the photochemical nitration of carbazoles, which offers an alternative to traditional nitration methods using nitric acid. csuohio.edu The flash photolysis of EDA complexes of tetranitromethane and various carbazole derivatives, including those with ethyl groups, has been used to generate and study the corresponding carbazole radical cations. researchgate.net

The specific substitution on the carbazole ring influences the products of these photochemical reactions. csuohio.edu For instance, while unsubstituted carbazoles tend to yield 3-nitro derivatives, 3-alkyl-substituted carbazoles can lead to 1- and 6-nitro derivatives. csuohio.edu This highlights the directing effects of the substituents on the carbazole ring within the EDA complex.

Polymerization and Macromolecular Architectures.

The unique properties of this compound also lend themselves to applications in polymer science, where it can be incorporated into larger molecular structures to create functional polymers and composites or used in the initiation of polymerization reactions.

Incorporation into Functional Polymers and Composites.

Carbazole-containing polymers are of significant interest for their applications in organic electronics and photonics. Poly(N-vinylcarbazole) is a classic example of a photoconducting polymer. The incorporation of functionalized carbazole units, such as this compound, into polymer chains can be used to tailor the properties of the resulting materials.

Derivatives of this compound can be designed as monomers and subsequently polymerized. For example, carbazole derivatives can be functionalized with polymerizable groups like methacrylates. tubitak.gov.tr The resulting polymers would combine the processability of the polymer backbone with the specific electronic and optical properties conferred by the nitrocarbazole side chains. Conjugated polycarbazole derivatives, where the carbazole units are linked in the main chain, are also important materials for OLEDs. google.com The substituents on the nitrogen atom and the carbazole ring, such as ethyl and potentially nitro groups, influence the solubility, processability, and light-emitting properties of these polymers. google.com

Furthermore, this compound and related molecules can be used as additives in polymer composites. As mentioned earlier, N-ethylcarbazole acts as a plasticizer in photorefractive polymer composites. chemicalbook.com The nitro-functionalized version could potentially contribute additional functionalities due to its donor-acceptor nature.

Design and Evaluation in Photoinitiating Systems and Photopolymerization.

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate polymerization. Carbazole derivatives have been extensively investigated for their use in photoinitiating systems, often as part of multicomponent systems that are effective under visible light, such as from LEDs. mdpi.com

Carbazole is a well-regarded scaffold for LED photoinitiators due to its strong electron-donating ability and the ease with which its structure can be modified to tune its absorption properties. mdpi.com Nitrocarbazole-based oxime esters have been developed as highly efficient Type I photoinitiators for visible light photopolymerization. researchgate.net In these systems, the nitrocarbazole moiety acts as the chromophore that absorbs light. Following photoexcitation, a rapid cleavage of the N-O bond in the oxime ester group and subsequent decarboxylation generates free radicals that initiate the polymerization of monomers like acrylates. researchgate.netrsc.org

The performance of these photoinitiators is influenced by the substituents on the carbazole ring and the oxime ester group. For instance, a series of nitrocarbazole oxime esters with different terminal groups have been synthesized and shown to have excellent photoinitiation abilities under LED irradiation at 405 nm. researchgate.net Some of these systems even outperform commercially available photoinitiators. researchgate.net Furthermore, carbazole-based chalcone (B49325) bis-oxime esters have been designed as Type I photoinitiators for blue light photopolymerization, demonstrating the versatility of the carbazole scaffold in this application. rsc.org

Electrochemical Properties and Energy Storage Systems.

The electrochemical characteristics of carbazole derivatives have rendered them a subject of significant interest in the field of materials science, particularly for applications in energy storage. The ability to fine-tune their redox properties through synthetic modifications allows for the rational design of materials with specific electrochemical behaviors. The introduction of electron-withdrawing and electron-donating groups, as well as substitution at the nitrogen atom, can significantly alter the electronic structure and, consequently, the redox potentials of the carbazole core. nih.govmdpi.com

Redox Behavior and Application as Cathodes in Organic Redox Flow Batteries.

While direct experimental data on the redox behavior of this compound in the context of organic redox flow batteries (ORFBs) is not extensively documented in the reviewed literature, the electrochemical properties of analogous carbazole derivatives provide a strong basis for understanding its potential. Carbazole-based materials are promising candidates for cathode-active species in non-aqueous ORFBs due to their ability to undergo reversible oxidation and reduction. rsc.orgresearchgate.net

The fundamental redox process for carbazole derivatives used as cathodes involves the reversible oxidation of the carbazole unit to form a stable radical cation. The potential at which this oxidation occurs is a critical parameter for battery applications, as it directly influences the cell voltage. rsc.org The introduction of an electron-withdrawing nitro (-NO₂) group onto the carbazole ring is a key strategy for increasing this redox potential. researchgate.net This effect is attributed to the stabilization of the neutral form of the molecule, making it more difficult to oxidize.

Conversely, for use as a catholyte (positive electrode) in a typical redox flow battery configuration, the active material undergoes reduction during the charging process and oxidation during discharge. The electron-withdrawing nature of the nitro group in this compound would facilitate the reduction of the carbazole system. The position of the nitro group at the 1-position is known to alter the electronic distribution differently compared to substitution at the 3-position, which would in turn affect the specific redox potential. For instance, cyclic voltammetry studies on 3-nitro-9H-carbazole have shown reversible reduction peaks, indicating its electron-accepting capabilities. Research on dinitrated dibenzocarbazoles has also demonstrated that the presence of electron-withdrawing nitro groups increases the reduction potential compared to their mono-nitro counterparts. acs.org

The ethyl group at the 9-position (N-ethylation) primarily influences the compound's physical properties, such as solubility and intermolecular interactions, by introducing steric bulk. Improved solubility is a crucial factor for ORFB applications, as it allows for higher concentrations of the active species in the electrolyte, leading to higher energy density. rsc.org Furthermore, substitution at the nitrogen atom can help to stabilize the radical ion species formed during redox cycling, which is essential for long-term battery stability. researchgate.net

The stability and reversibility of the redox reactions are paramount for the cycle life of a redox flow battery. For carbazole derivatives, side reactions such as dimerization of the radical cations can lead to capacity fade. nsf.gov Strategic substitution on the carbazole ring, including at the nitrogen atom, can mitigate these degradation pathways. researchgate.netnsf.gov

While specific values for this compound are not available, the table below presents representative electrochemical data for related carbazole derivatives to illustrate the impact of different substituents on their redox potentials.

Table 1: Representative Electrochemical Data of Functionalized Carbazole Derivatives

| Compound | Substitution | Redox Potential (V vs. reference) | Key Findings |

| 3-Nitro-9H-carbazole | -NO₂ at C3 | Reduction peak at -1.2 V (vs. Ag/Ag⁺) | The nitro group imparts electron-accepting properties. |

| 5,9-Dinitro-DBC | Two -NO₂ groups | Reduction potential of -1.09 V acs.org | Higher reduction potential than the mono-nitro analogue, indicating easier reduction. acs.org |

| 5-Nitro-DBC | One -NO₂ group | Reduction potential of -1.37 V acs.org | Serves as a baseline for the effect of dinitration. acs.org |

| 3,6-Dibromo-9-(p-tolyl)-9H-carbazole | -Br at C3, C6; p-tolyl at N9 | Not specified, but used as a cathode material researchgate.net | Electron-withdrawing bromo groups increase the reduction potential. N-substitution enhances stability. researchgate.net |

Note: DBC refers to Dibenzo[c,g]carbazole. The redox potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

Methodological Advancements in Nitrocarbazole Research

High-Throughput Synthesis and Screening Approaches for Novel Derivatives

The exploration of novel nitrocarbazole derivatives has been revolutionized by the adoption of high-throughput synthesis (HTS) and screening techniques. These methodologies allow for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of molecules with desired properties.

Modern synthetic strategies are moving towards more efficient and automated processes. For instance, the principles of "green chemistry" are being integrated into synthesis design, employing techniques like microwave-assisted synthesis and flow chemistry. mdpi.com Microwave-assisted organic synthesis, for example, can significantly reduce reaction times for the preparation of carbazole (B46965) building blocks. magtech.com.cn Flow chemistry, or continuous-flow synthesis, offers a scalable and safe method for chemical production, including photochemical reactions that can be relevant for the synthesis of complex carbazole structures. nih.goviaamonline.org This approach is particularly advantageous for reactions that are difficult to control in traditional batch processes.

Once synthesized, these libraries of carbazole derivatives are subjected to high-throughput screening to identify compounds with interesting biological or material properties. Carbazoles are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. nih.govacs.org Screening assays are designed to test for these activities in a miniaturized and automated fashion, allowing for the rapid identification of lead compounds. For example, various N-substituted carbazoles have been screened for their antibacterial and antifungal properties, with some derivatives showing potent activity against resistant strains. nih.govmdpi.com

The data generated from these high-throughput screening campaigns is vast and is often analyzed using structure-activity relationship (SAR) studies to guide the design of next-generation derivatives with improved properties. This iterative cycle of synthesis, screening, and analysis is a cornerstone of modern drug discovery and materials science, and its application to nitrocarbazoles holds significant promise for future innovations.

Table 1: Examples of Screened Biological Activities in Carbazole Derivatives

| Biological Activity | Carbazole Moiety Example | Screening Method | Reference |

|---|---|---|---|

| Antibacterial | N-substituted carbazoles with imidazole moiety | Minimum Inhibitory Concentration (MIC) assay | nih.gov |

| Antifungal | N-substituted carbazoles with 1,2,4-triazole moiety | Minimum Inhibitory Concentration (MIC) assay | nih.gov |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of nitrocarbazoles is now possible through the use of advanced spectroscopic techniques for in-situ, or real-time, reaction monitoring. These methods, often referred to as Process Analytical Technology (PAT), provide a continuous stream of data from a chemical reaction as it happens, without the need for sample extraction and offline analysis. nih.govmdpi.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking the concentration of reactants, intermediates, and products in real-time. jnsam.com For nitration reactions, FTIR can be used to follow the consumption of the starting carbazole material and the formation of the nitrocarbazole product by monitoring characteristic vibrational bands. icm.edu.plmdpi.com This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions to maximize yield and minimize impurities.

Similarly, FlowNMR spectroscopy has emerged as a valuable technique for monitoring photochemical reactions in continuous flow systems. nih.govnih.govresearchgate.net Given that some carbazole synthesis and functionalization routes involve photochemical steps, FlowNMR can provide detailed structural information about the species present in the reaction mixture as it is irradiated. nih.govnih.gov This is particularly useful for identifying transient intermediates and understanding the reaction pathway, which can be challenging with traditional analytical methods.

The data obtained from these in-situ monitoring techniques is crucial for developing robust and efficient synthetic processes for nitrocarbazoles and their derivatives. By providing a detailed window into the reaction as it occurs, these spectroscopic methods enable chemists to optimize reaction parameters, ensure consistent product quality, and enhance the safety of chemical manufacturing. mdpi.com

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Nitrocarbazole Research |

|---|---|---|

| In-situ FTIR | Real-time concentration of reactants, intermediates, and products. | Monitoring nitration reactions, optimizing reaction conditions. icm.edu.plmdpi.com |

| FlowNMR | Detailed structural information of species in a flow reaction. | Studying photochemical synthesis of carbazole derivatives, identifying intermediates. nih.govnih.govresearchgate.net |

Computational Modeling for Reaction Prediction and Material Design

Computational modeling has become an indispensable tool in modern chemical research, offering the ability to predict reaction outcomes and design novel materials with tailored properties from first principles. In the field of nitrocarbazole research, computational methods are being applied to understand electronic structure, predict reactivity, and guide the synthesis of new functional molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jnsam.comicm.edu.pljnsam.com DFT calculations can be used to determine properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic and optical properties of carbazole-based materials. nih.govbohrium.com For example, DFT studies have been used to design carbazole derivatives as hole-transporting materials in perovskite solar cells by tuning their electronic energy levels. nih.govbohrium.com Furthermore, DFT can be employed to study the mechanism of chemical reactions, such as the nitration of carbazoles, by calculating the energies of transition states and intermediates. This allows for the prediction of the most likely reaction pathways and the regioselectivity of the nitration process.

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool, particularly for predicting the biological activity or toxicity of a series of related compounds. nih.govnih.gov In the context of nitroaromatic compounds, QSAR studies have been used to develop models that can predict their toxic effects based on their molecular structure. nih.govmdpi.comnih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical structure, to build a statistical relationship with the observed biological activity. Such models can be used to prioritize the synthesis of new nitrocarbazole derivatives with a higher probability of desired activity and a lower risk of toxicity.

The synergy between these computational approaches and experimental work is driving the field of nitrocarbazole research forward. Computational modeling provides valuable insights that can guide experimental design, while experimental results serve to validate and refine the computational models. This integrated approach accelerates the discovery and development of new nitrocarbazole-based materials for a wide range of applications.

Table 3: Computational Modeling Techniques in Nitrocarbazole Research

| Technique | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Material design, reaction mechanism studies. | Electronic structure (HOMO/LUMO), optical properties, reaction energetics. | jnsam.comicm.edu.pljnsam.comnih.govbohrium.com |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity. | Toxicity, mutagenicity, ecotoxicity. | nih.govmdpi.comnih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 9-Ethyl-1-nitrocarbazole |

| N-substituted-hydroxycarbazoles |

| Oxazinocarbazoles |

| Isoxazolocarbazolequinones |

| Pyridocarbazolequinones |

| 7-isopropyl oxazinocarbazole |

| N-substituted carbazoles |

| 1,2,4-triazole moiety containing carbazoles |

| Imidazole moiety containing carbazoles |

| Carbazole triazolium compounds |

| 2,7-dibromo-9H-carbazole |

| 2,2'-diaminobiaryls |

| Benzocinnoline N-imide |

| Clausine C |

| 9-(4-(thiophen-2-yl)phenyl)-9H-carbazole |

| 2-phenyl-1H-phenanthro[9,10-d]imidazole |

Future Research Directions and Translational Prospects for 9 Ethyl 1 Nitrocarbazole

Exploration of Unconventional Synthetic Pathways to Enhance Regioselectivity

The synthesis of specific carbazole (B46965) isomers, such as 9-Ethyl-1-nitrocarbazole, presents a significant challenge in regioselectivity. Traditional electrophilic nitration of 9-ethylcarbazole (B1664220) typically yields a mixture of isomers, predominantly the 3-nitro and, to a lesser extent, the 1-nitro product, necessitating difficult chromatographic separation. thieme-connect.de Future research should, therefore, focus on developing novel synthetic methodologies that offer precise control over the position of substitution, specifically targeting the C-1 position.

One promising avenue is the exploration of directed ortho-metalation (DoM) . This strategy involves the deprotonation of a substrate at a position ortho to a directing group. While the N-ethyl group itself is not a strong directing group, the development of transient directing groups or the use of highly specific organometallic reagents could facilitate selective metalation at the C-1 position. For instance, the deprotonation of 9-ethylcarbazole with butyllithium (B86547) has been shown to produce 9-ethylcarbazol-1-yllithium, which can then be quenched with an electrophilic nitrating agent. thieme-connect.de Refining this approach by optimizing reaction conditions, solvents, and the nitrating species could significantly improve the yield and purity of the desired 1-nitro isomer.

Another area of exploration involves catalyst-driven regioselectivity . The use of transition-metal catalysts or novel organocatalysts could steer the nitration reaction towards the C-1 position through the formation of specific intermediates. Research into catalysts that can selectively bind to the carbazole core and direct the incoming electrophile based on steric or electronic preferences is warranted. For example, methods utilizing palladium-catalyzed reactions have been explored for direct amination and could be adapted for other functionalizations.

Furthermore, flow chemistry presents an unconventional platform to enhance regioselectivity. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can minimize the formation of byproducts and improve the selectivity for the kinetically favored product. Investigating the nitration of 9-ethylcarbazole under various flow conditions could unlock a scalable and highly regioselective synthetic route.

| Method | Typical Reagents | Key Challenge | Potential Advantage of Unconventional Approach | Reference |

|---|---|---|---|---|

| Conventional Electrophilic Nitration | HNO₃/H₂SO₄ or HNO₃/AcOH | Poor regioselectivity, mixture of 1- and 3-nitro isomers. | N/A | thieme-connect.de |

| Directed ortho-Metalation (DoM) | 1. Butyllithium 2. Electrophilic nitrating agent | Requires cryogenic temperatures and highly controlled conditions. | Potentially high regioselectivity for the C-1 position. | thieme-connect.de |

| Catalyst-Driven Nitration | Nitrating agent + Novel Catalyst (e.g., transition metal or organocatalyst) | Catalyst design and optimization. | Improved selectivity under milder conditions. | |

| Flow Chemistry | Standard nitrating agents in a continuous flow reactor. | Requires specialized equipment and process optimization. | Enhanced control over reaction parameters, potentially leading to higher selectivity and scalability. |

Design of Advanced Functional Materials with Tunable Optoelectronic Properties

Carbazole derivatives are foundational components in organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and versatile functionalization. bohrium.comrsc.org The unique electronic structure of this compound, featuring an electron-donating carbazole core and a potent electron-withdrawing nitro group, makes it an ideal candidate for creating advanced functional materials with precisely tunable optoelectronic properties.

The strategic placement of the nitro group at the C-1 position creates a strong intramolecular charge-transfer (ICT) character within the molecule. This ICT is crucial for applications in organic light-emitting diodes (OLEDs) and non-linear optics. rsc.org Future research should focus on synthesizing a series of donor-acceptor (D-A) and donor-π-acceptor (D-π-A) molecules where this compound serves as the acceptor moiety. By systematically varying the donor group and the π-conjugated bridge, it will be possible to fine-tune the HOMO/LUMO energy levels and, consequently, the emission color, quantum efficiency, and charge carrier mobility of the resulting materials. mdpi.combohrium.com The introduction of cyano groups on a carbazole core, for instance, has been shown to stabilize the LUMO and shift emission, providing a model for the expected effects of the nitro group. acs.org

The fusion of the this compound unit into larger, rigid polycyclic aromatic hydrocarbon (PAH) systems is another promising direction. researchgate.net Such fusion enhances molecular rigidity, which can increase photophysical stability and promote efficient π-conjugation, essential for high-performance emitters. rsc.org This could lead to the development of novel materials for applications ranging from deep-blue emitters in OLEDs to components in organic photovoltaics (OPVs). acs.orgresearchgate.net

Computational chemistry and quantum calculations will be indispensable tools in this area. scielo.org.mx By modeling the electronic and optical properties of designed molecules in silico, researchers can predict their performance and prioritize synthetic targets. This synergy between theoretical prediction and experimental synthesis will accelerate the discovery of new materials with tailored optoelectronic characteristics for next-generation devices. rsc.orgrsc.org

| Compound | Key Substituent(s) | Predicted Effect on Properties | Potential Application | Reference |

|---|---|---|---|---|

| 9-Ethylcarbazole | 9-Ethyl | Increases solubility and processability; minimal impact on electronic properties. | Host material, synthetic precursor. | rsc.org |

| 9-Ethyl-3-nitrocarbazole (B1584484) | 9-Ethyl, 3-Nitro | Induces charge-transfer character; lowers LUMO energy. | Hole-transporting materials, OLED emitters. | tubitak.gov.tr |

| This compound | 9-Ethyl, 1-Nitro | Creates strong intramolecular charge-transfer (ICT); significantly lowers LUMO, potentially creating n-type character. | Electron-transporting materials, non-linear optics, acceptor in OPVs. | thieme-connect.deacs.org |

| Fused Carbazole Systems | Extended π-conjugation | Enhances molecular rigidity and stability; tunes emission across the visible spectrum. | High-efficiency emitters for OLEDs, stable semiconductors. | researchgate.net |

Interdisciplinary Research Integrating this compound with Emerging Technologies

The unique properties of this compound position it as a valuable component for integration into various emerging technologies, fostering interdisciplinary research that bridges chemistry, materials science, and engineering. mkscienceset.com

In the field of organic electronics , the strong electron-withdrawing nature of the 1-nitro group could impart significant electron-transporting (n-type) character to materials derived from this compound. While carbazoles are traditionally known as hole-transporters (p-type), the development of this compound-based materials could lead to efficient bipolar host materials for OLEDs or n-type semiconductors for organic field-effect transistors (OFETs). bohrium.com This opens up possibilities for creating simplified, single-layer electronic devices.

For photovoltaics , particularly organic solar cells (OSCs) and perovskite solar cells, materials based on this compound could function as novel non-fullerene acceptors (NFAs). bohrium.com Its strong absorption and tailored energy levels could be harnessed to improve charge separation and collection efficiency at the donor-acceptor interface, ultimately boosting the power-conversion efficiencies of solar devices. mdpi.com

In sensor technology , the nitroaromatic structure of this compound makes it a candidate for the development of chemical sensors. The fluorescence of materials incorporating this unit could be selectively quenched in the presence of specific electron-rich analytes, forming the basis for highly sensitive and selective detection platforms. Integration with nanostructures, such as graphene or quantum dots, could further enhance sensor performance by combining the unique optical properties of the carbazole derivative with the high surface area and conductivity of the nanomaterial. rsc.orgrsc.org

Finally, in the area of photocatalysis , the charge-transfer properties of this compound-based systems could be exploited to design metal-free organic photocatalysts. Upon photoexcitation, the efficient generation of separated electrons and holes could be used to drive chemical reactions, such as water splitting or CO₂ reduction, offering a pathway towards sustainable chemical synthesis and energy production. researchgate.net

| Emerging Technology | Interdisciplinary Field | Key Property of this compound | Potential Application | Reference |

|---|---|---|---|---|

| Organic Electronics | Materials Science, Electrical Engineering | Strong electron-withdrawing nitro group (potential n-type character). | Bipolar host materials, n-channel OFETs. | bohrium.combohrium.com |

| Photovoltaics | Physics, Chemical Engineering | Tunable HOMO/LUMO levels, strong absorption. | Non-fullerene acceptors in organic and perovskite solar cells. | mdpi.com |

| Sensor Technology | Analytical Chemistry, Nanotechnology | Nitroaromatic structure, fluorescence properties. | Chemosensors for detecting electron-rich analytes via fluorescence quenching. | rsc.org |

| Photocatalysis | Environmental Science, Sustainable Chemistry | Efficient photo-induced charge separation. | Metal-free catalysts for CO₂ reduction or organic synthesis. | researchgate.net |

Q & A

Q. How can researchers troubleshoot inconsistent results in fluorescence-based assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.